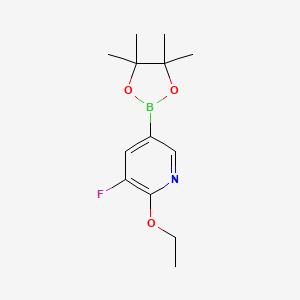

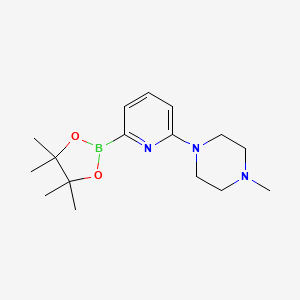

2-Ethoxy-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

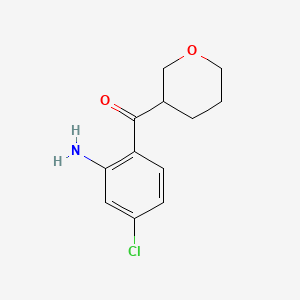

“2-Ethoxy-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound. It is a boric acid ester intermediate with a pyridine ring . The compound is related to other compounds such as “Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” and “(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) (pyrrolidin-1-yl)methanone” which also contain boric acid ester intermediates with benzene rings .

Molecular Structure Analysis

The molecular structures of related compounds have been confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the compounds were measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures were further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The compound has been used in the synthesis of boric acid ester intermediates with benzene rings. Its structure has been confirmed through various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations have been used to further investigate its molecular structure and physicochemical properties (Huang et al., 2021).

Application in Medicinal Chemistry

- This compound serves as a building block in medicinal chemistry. It's used in the synthesis of tau PET radioligands and non-radioactive ligands for brain imaging, providing insights into brain diseases like Alzheimer's (Kim & Choe, 2020).

Polymer Synthesis

- In the field of polymer chemistry, it's employed in the synthesis of conjugated polyelectrolytes and luminescent polymers. These materials find applications in electronics, optoelectronics, and bioimaging (Stay & Lonergan, 2013), (Welterlich et al., 2012).

Electrochemical Applications

- This compound has been utilized in the development of organic liquid electrolyte-based fluoride shuttle batteries. It's part of boron-based compounds that function as anion acceptors, enhancing battery performance (Kucuk & Abe, 2020).

Chemical Reactivity and Stability Studies

- Studies have also focused on its chemical reactivity and stability. For example, its reactivity has been compared with other pyridinylboron derivatives to understand molecular stability and reactivity in different chemical environments (Sopková-de Oliveira Santos et al., 2003).

Wirkmechanismus

Target of Action

Boronic acid esters, such as this compound, are commonly used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds that undergo carbon-carbon bond formation.

Mode of Action

The compound acts as a boron reagent in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester undergoes transmetalation, a process where it transfers its organic group to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond, linking the organic group from the boronic ester with another organic compound .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, due to its ability to form carbon-carbon bonds under mild, functional group tolerant conditions .

Pharmacokinetics

Boronic esters are generally considered to have good bioavailability due to their stability and the mild conditions required for their reactions .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, including complex pharmaceuticals .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH can significantly affect the rate of hydrolysis of boronic pinacol esters . Additionally, the compound is typically stored under inert gas to maintain its stability .

Eigenschaften

IUPAC Name |

2-ethoxy-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO3/c1-6-17-11-10(15)7-9(8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSKEVNVYLJSQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90741551 |

Source

|

| Record name | 2-Ethoxy-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90741551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1334167-86-0 |

Source

|

| Record name | 2-Ethoxy-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90741551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

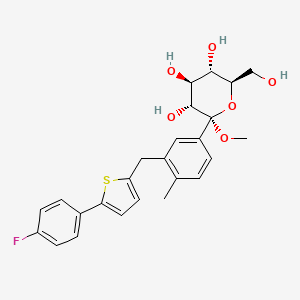

![(2R,4R)-4-butyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B580309.png)

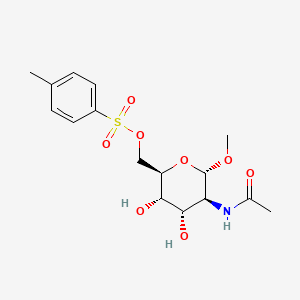

![7-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B580322.png)